molecular formula C5H10O3S B14579792 Methyl [(methoxymethyl)sulfanyl]acetate CAS No. 61677-76-7

Methyl [(methoxymethyl)sulfanyl]acetate

Cat. No.: B14579792
CAS No.: 61677-76-7
M. Wt: 150.20 g/mol
InChI Key: SRYQPUAUPSOESX-UHFFFAOYSA-N
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Description

Methyl [(methoxymethyl)sulfanyl]acetate is an organic compound with the molecular formula C5H10O3S It is an ester derivative that contains both a methoxymethyl group and a sulfanyl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(methoxymethyl)sulfanyl]acetate can be synthesized through several methods. One common approach involves the reaction of methoxymethyl chloride with thioglycolic acid, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl [(methoxymethyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(methoxymethyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl [(methoxymethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl methoxyacetate: Similar in structure but lacks the sulfanyl group.

    Ethyl [(methoxymethyl)sulfanyl]acetate: Similar but with an ethyl group instead of a methyl group.

    Methyl [(ethoxymethyl)sulfanyl]acetate: Similar but with an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

Methyl [(methoxymethyl)sulfanyl]acetate is unique due to the presence of both a methoxymethyl group and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

61677-76-7

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

methyl 2-(methoxymethylsulfanyl)acetate

InChI

InChI=1S/C5H10O3S/c1-7-4-9-3-5(6)8-2/h3-4H2,1-2H3

InChI Key

SRYQPUAUPSOESX-UHFFFAOYSA-N

Canonical SMILES

COCSCC(=O)OC

Origin of Product

United States

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